molecular formula C13H20ClN3O B3027131 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride CAS No. 1233955-03-7

1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride

Cat. No.: B3027131
CAS No.: 1233955-03-7
M. Wt: 269.77
InChI Key: INZWYGKJZLVDAH-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride is a synthetic small molecule characterized by a urea backbone linking a piperidin-4-yl group and an o-tolyl (2-methylphenyl) aromatic moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Urea derivatives are notable for their hydrogen-bonding capabilities, which often confer affinity for biological targets such as enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors).

Properties

IUPAC Name

1-(2-methylphenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-10-4-2-3-5-12(10)16-13(17)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZWYGKJZLVDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-03-7
Record name Urea, N-(2-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride typically involves the reaction of piperidine derivatives with o-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

Core Urea Bond Formation

The urea backbone is synthesized via isocyanate-amine coupling :

  • Reaction : Piperidin-4-amine reacts with o-tolyl isocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, forming the urea linkage .

  • Catalyst : Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge HCl .

  • Yield : ~80–90% under optimized conditions .

ReagentsConditionsYield (%)Source
o-Tolyl isocyanateDCM, 0°C, 12 h85
Piperidin-4-amineTHF, Et₃N, 25°C89

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Acid Treatment : Reaction with HCl gas in methanol or ether.

  • Alternative : Direct isolation by evaporating the solvent and triturating with HCl-saturated ether .

Piperidine N-Substitution

The piperidine nitrogen undergoes acylation or sulfonylation :

  • Acylation : Reacted with propionyl chloride in THF to form 1-propionyl derivatives .

  • Sulfonylation : Benzenesulfonyl chloride in DMF yields sulfonamide analogs .

Reaction TypeReagentProductYield (%)Source
AcylationPropionyl chloride1-Propionylpiperidin-4-yl urea75
SulfonylationBenzenesulfonyl Cl1-Sulfonylpiperidin-4-yl urea68

Urea Modifications

The urea group participates in cyclization and cross-coupling :

  • Cyclization : With formaldehyde under acidic conditions to form benzimidazolinone derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .

Coupling Reactions

  • Activating Agents : HOBt/HBTU or EDCI improve coupling efficiency in DMF .

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity .

Catalyst SystemSolventReaction Time (h)Yield (%)
HOBt/HBTU, DIPEADMF1292
EDCI, DMAPTHF2478

Stability and Degradation

  • pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 10) .

  • Thermal Stability : Stable up to 150°C; degrades above 200°C via urea bond cleavage .

Comparative Reaction Analysis

The structural flexibility of the piperidine and urea moieties enables diverse reactivity compared to analogs:

  • vs. 1-Cyclohexyl-3-(piperidin-4-yl)urea : Higher solubility due to the o-tolyl group enhances bioavailability.

  • vs. Aryl-Substituted Ureas : Electron-donating o-tolyl groups improve electrophilic substitution kinetics .

Scientific Research Applications

Biological Activities

Research indicates that 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride exhibits significant biological activities, particularly in relation to neuropsychiatric disorders. Preliminary studies have suggested potential pharmacological effects, including:

  • Antidepressant-like effects : Interaction studies have revealed its binding affinity with serotonin and dopamine receptors, which are crucial targets for antidepressant medications.
  • Neuroprotective properties : The compound may have protective effects on neuronal cells, making it a candidate for further exploration in neurodegenerative diseases.

Applications in Drug Discovery

This compound serves as a lead compound in drug discovery programs targeting various conditions, including:

  • Neuropsychiatric Disorders : Its interaction with neurotransmitter receptors positions it as a potential candidate for developing treatments for depression and anxiety.
  • Cancer Therapy : Similar compounds have been explored for their anticancer properties, suggesting that derivatives of this compound may also exhibit such activities.

Comparison with Related Compounds

The following table summarizes structural similarities and unique characteristics of compounds related to this compound:

Compound NameStructural FeaturesUnique Characteristics
1-(Piperidin-4-yl)-3-m-tolylurea hydrochlorideSimilar urea structure but meta-substituentPotentially different biological activity profile
N-(piperidin-4-yl)benzamideContains a benzamide structure instead of ureaDifferent pharmacological applications
1-(Morpholin-4-yl)-3-o-tolylurea hydrochlorideMorpholine instead of piperidineMay exhibit different receptor interactions

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their differences in physicochemical properties, biological activity, and applications:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features Ref.
1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride Piperidine + urea o-tolyl ~309.8 (estimated) Hydrogen-bonding via urea; moderate lipophilicity from o-tolyl.
1-(o-Tolyl)piperazine hydrochloride Piperazine o-tolyl ~228.7 Piperazine core (two nitrogen atoms) increases basicity vs. piperidine.
1-[4-Methyl-1-(6-methylbenzothiophene-2-carbonyl)piperidin-4-yl]methanamine hydrochloride Piperidine + benzothiophene Benzothiophene-carbonyl + methylamine ~371.9 Bulky benzothiophene enhances steric hindrance; potential kinase inhibition.
(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride Piperidine Benzodioxol-ether + phenyl 347.85 Benzodioxol group improves metabolic stability; used in paroxetine impurity studies.
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride Piperidine + oxazole Oxazole-phenyl 285.8 Oxazole introduces aromatic heterocycle; may enhance target selectivity.
1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride Piperidine 4-chlorobenzyl + amine 261.2 Chlorine substituent increases electronegativity; potential CNS activity.

Key Observations

Core Structure Variations :

  • Piperidine vs. piperazine (e.g., 1-(o-tolyl)piperazine hydrochloride ): Piperazine’s additional nitrogen atom increases basicity, altering pharmacokinetics (e.g., absorption, protein binding).
  • Urea vs. amide/ether linkages: The urea group in the target compound enables stronger hydrogen bonding compared to benzothiophene-carbonyl or benzodioxol-ether analogs .

Substituent Effects: Lipophilicity: The o-tolyl group in the target compound provides moderate lipophilicity, whereas benzodioxol (polar ether) or oxazole (aromatic heterocycle) substituents in analogs modulate solubility and membrane permeability.

Biological Implications :

  • Urea derivatives often target enzymes (e.g., kinases, proteases) via hydrogen bonding, while benzodioxol-containing compounds (e.g., paroxetine impurity ) may interact with serotonin transporters.
  • Piperidine-amine analogs (e.g., 1-[(oxazolyl)methyl]piperidin-4-amine ) are explored for CNS applications due to their ability to cross the blood-brain barrier.

Synthetic and Analytical Considerations :

  • Purity standards for pharmaceutical intermediates (e.g., 98.7% HPLC purity in ) highlight the importance of rigorous synthesis protocols.
  • The target compound’s synthesis likely involves coupling o-tolyl isocyanate with piperidin-4-amine, analogous to urea-forming reactions in .

Biological Activity

1-(Piperidin-4-yl)-3-o-tolylurea hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated potential applications in areas such as cancer treatment, neuropharmacology, and as an enzyme inhibitor. This article provides a comprehensive examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula

  • Molecular Formula : C12H16ClN3O
  • Molecular Weight : 255.73 g/mol

Structural Characteristics

The compound features a piperidine ring attached to a tolyl group via a urea linkage, which is crucial for its biological activity. The presence of the piperidine moiety is associated with various pharmacological effects, including modulation of neurotransmitter levels.

Antidepressant Activity

Research suggests that this compound exhibits antidepressant-like effects. Similar compounds have demonstrated efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Antitumor Activity

Several studies have highlighted the antitumor properties of this compound. It has been shown to inhibit tumor growth in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this urea derivative have been reported to enhance the efficacy of established anticancer agents .

Enzyme Inhibition

This compound has also been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological processes including inflammation and cardiovascular diseases. Inhibitors of sEH are considered promising candidates for drug development due to their role in modulating lipid signaling pathways .

Case Study: Inhibition of sEH

A study explored the pharmacokinetic properties of this compound analogs in mice. The results indicated that oral administration led to significant improvements in bioavailability compared to earlier sEH inhibitors. The introduction of small hydrophobic groups was found to enhance absorption while minimizing rapid metabolism, thus prolonging the compound's action in vivo .

Table: Comparative Biological Activities

Activity Effect Reference
AntidepressantModulates serotonin and norepinephrine levels
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits soluble epoxide hydrolase

The biological effects of this compound are mediated through its interaction with specific molecular targets. For instance:

  • Neurotransmitter Modulation : The compound may enhance the reuptake inhibition of serotonin and norepinephrine transporters.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity in tumor cells.
  • sEH Inhibition : By inhibiting sEH, the compound alters the metabolism of epoxyeicosatrienoic acids (EETs), promoting vasodilation and reducing inflammation .

Q & A

Q. What experimental and computational approaches validate the selectivity of this compound for target receptors?

  • Methodological Answer: Perform radioligand binding assays against panels of structurally related receptors (e.g., GPCRs, kinases). Use molecular docking (AutoDock Vina) to compare binding poses across homologs. Apply free-energy perturbation (FEP) calculations to quantify selectivity ratios. Confirm with CRISPR-engineered cell lines lacking the target receptor .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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